molecular formula C23H16ClN3 B2795658 5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-17-3

5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2795658
M. Wt: 369.85
InChI Key: FQNGKLIDFQDQID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, quinoline synthesis often involves the Friedländer Synthesis, which is a reaction between a ketone and an amino compound . Another common method is the Skraup and Doebner–Miller reactions, which involve the reaction of α,β-unsaturated aldehydes with substituted anilines .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . For example, reactions at the benzylic position can involve free radical mechanisms, such as those involving N-bromosuccinimide (NBS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, benzyl chloride, a related compound, is a colorless liquid that is a reactive organochlorine compound . It has a density of 1.100 g/cm3, a melting point of -39 °C, and a boiling point of 179 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from 4-Aroyl-5-chloropyrazoles : The compound can be synthesized from 4-aroyl-5-chloro-3-methyl-1-phenyl-pyrazoles, yielding pyrazolo[3,4-b]quinolines. This process was explored to understand the reaction mechanism, and various subsequent products were isolated (Hennig, Müller, & Grosche, 1990).

  • Structural Characterization : Structural studies of similar compounds like 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate have been conducted. The positive charge on the pyrazole ring results in aromatization of the pyrazolo[4,3-c]quinoline tricyclic system (Baumer et al., 2004).

Biological Properties

  • Antibacterial and Antitumor Properties : Research has explored the antibacterial and antitumor evaluation of bioactive pyrazoles, including derivatives like pyrazolo[3,4-b]quinoline. These compounds have been characterized and tested for potential medical applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

  • Supramolecular Aggregation Studies : Studies have also been done on the effect of substitution on the dimensionality of supramolecular aggregation in compounds like dihydrobenzopyrazoloquinolines. This research provides insights into how molecular structures can influence physical properties (Portilla et al., 2005).

Pharmaceutical Research

  • Potential in Cancer Treatment : Some studies focus on the synthesis and evaluation of quinoline derivatives for their potential as anti-cancer drugs. This includes exploring their binding activity and potential as benzodiazepine antagonists, indicating a scope for therapeutic application (Francis et al., 1991).

  • Antimalarial and Antiproliferative Activity : Quinoline derivatives, including pyrazoloquinolines, have been synthesized and tested for their antimalarial and antiproliferative activities. These compounds have shown significant potential in the treatment of diseases like malaria and leukemia (Charris et al., 2019).

Safety And Hazards

Safety and hazards associated with similar compounds can also vary. For example, benzyl chloride is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation, and is suspected of causing genetic defects .

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGKLIDFQDQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline

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